molecular formula C2H8N8O4 B599766 Biguanidinium mono-dinitramide CAS No. 174818-96-3

Biguanidinium mono-dinitramide

Cat. No. B599766
CAS RN: 174818-96-3
M. Wt: 208.138
InChI Key: LZXBUCAIMJSOQQ-UHFFFAOYSA-O
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Description

Biguanidinium mono-dinitramide is an energetic material . Its molecular formula is C2H8N8O4 . It belongs to the nitramine class of compounds, which have been extensively studied due to their applications as explosives and propellants .


Synthesis Analysis

The synthesis of biguanidinium mono-dinitramide involves the use of barium hydroxide and ammonium dinitramide . The resulting mixture is heated under vacuum in a rotary evaporator until all the ammonia has been removed .


Molecular Structure Analysis

The crystal structures of biguanidinium mono-dinitramide have been determined at several temperatures in the range 85–298 K using single-crystal X-ray diffraction techniques . The structures are characterized by extensive hydrogen bonding .


Chemical Reactions Analysis

The thermal expansion second-rank tensors have been determined to describe the thermal behavior of the crystals studied . Anharmonicity of thermal motion is also evident from the non-linear temperature dependence of the atomic displacement parameters .


Physical And Chemical Properties Analysis

Biguanidinium mono-dinitramide exhibits strongly anisotropic thermal expansion, most important in the direction perpendicular to the least-squares planes of the dinitramide ions . This suggests that the atomic thermal motion is significantly anharmonic in these crystals .

Scientific Research Applications

  • Structural Characterization : Biguanidinium mono-dinitramide has been structurally characterized using X-ray diffraction data. It has been noted for its extensive hydrogen bonding and the unique, asymmetric structure of its dinitramide anion (Martin, Pinkerton, Gilardi, & Bottaro, 1997).

  • Thermal Expansion and Anisotropic Thermal Expansion : Research on its variable-temperature crystal structures has revealed significant anisotropic thermal expansion, which is crucial in understanding the thermal behavior of the material (Bolotina, Hardie, & Pinkerton, 2003).

  • Chemical Bonding Analysis : The electron density and chemical bonding in biguanidinium dinitramide have been examined using low-temperature X-ray diffraction experiments, providing insights into its bonding properties (Zhurova, Martin, & Pinkerton, 2002).

  • Electronic Energy Distributions : The spatial distribution of electronic energy density in biguanidinium dinitramide has been studied, offering a deeper understanding of its chemical bonding and intermolecular interactions (Zhurova, Tsirelson, Stash, Yakovlev, & Pinkerton, 2004).

  • Oxygen-Oxygen Interaction : Investigations into the atomic interactions between oxygen atoms in biguanidinium dinitramide have provided valuable insights into its molecular structure (Zhurova, Tsirelson, Stash, & Pinkerton, 2002).

Mechanism of Action

While the exact mechanism of action for biguanidinium mono-dinitramide is not explicitly mentioned in the sources, biguanides, in general, have been studied for their therapeutic effects . They are known to inhibit mitochondrial complex I, inducing energy stress and activating compensatory responses mediated by energy sensors .

Safety and Hazards

While specific safety and hazards related to biguanidinium mono-dinitramide are not mentioned in the sources, it’s worth noting that new and improved nitration processes have been developed that minimize production costs and promise reduced safety hazards .

properties

IUPAC Name

[amino-(diaminomethylideneamino)methylidene]azanium;dinitroazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N5.N3O4/c3-1(4)7-2(5)6;4-2(5)1-3(6)7/h(H7,3,4,5,6,7);/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXBUCAIMJSOQQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=[NH2+])N)(N)N.[N-]([N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biguanidinium mono-dinitramide

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